(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid (Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid Prostaglandin D2 (PGD2) is one of the five primary enzymatic prostaglandins derived directly from PGH2. Many of the biological effects of PGD2 are transduced in vivo by a classical 7-transmembrane GPCR, the DP1 receptor. However, a second receptor, the chemokine-related CRTH2 receptor, also binds PGD2. This new receptor was recently identified on human eosinophils, where it binds selectively the PGD2 metabolite 13,14-dihydro-15-keto PGD2. 11-deoxy-11-methylene-15-keto PGD2 was prepared as a more chemically stable ligand for this receptor. There are no published studies of the pharmacological properties of 11-deoxy-11-methylene-15-keto PGD2.
Brand Name: Vulcanchem
CAS No.: 958759-75-6
VCID: VC21208813
InChI: InChI=1S/C21H32O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,18-20,23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t18-,19+,20-/m0/s1
SMILES: CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O
Molecular Formula: C21H32O4
Molecular Weight: 348.5 g/mol

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid

CAS No.: 958759-75-6

Cat. No.: VC21208813

Molecular Formula: C21H32O4

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid - 958759-75-6

Specification

Description Prostaglandin D2 (PGD2) is one of the five primary enzymatic prostaglandins derived directly from PGH2. Many of the biological effects of PGD2 are transduced in vivo by a classical 7-transmembrane GPCR, the DP1 receptor. However, a second receptor, the chemokine-related CRTH2 receptor, also binds PGD2. This new receptor was recently identified on human eosinophils, where it binds selectively the PGD2 metabolite 13,14-dihydro-15-keto PGD2. 11-deoxy-11-methylene-15-keto PGD2 was prepared as a more chemically stable ligand for this receptor. There are no published studies of the pharmacological properties of 11-deoxy-11-methylene-15-keto PGD2.
CAS No. 958759-75-6
Molecular Formula C21H32O4
Molecular Weight 348.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C21H32O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,18-20,23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t18-,19+,20-/m0/s1
Standard InChI Key SAAKCJFTIGHOEX-WQXLGBCHSA-N
Isomeric SMILES CCCCCC(=O)/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O
SMILES CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O
Canonical SMILES CCCCCC(=O)C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O

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